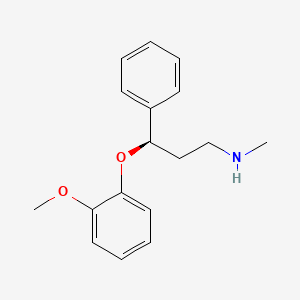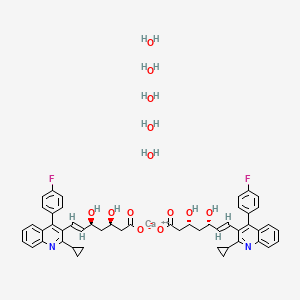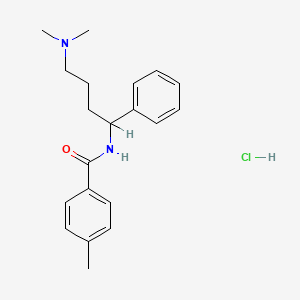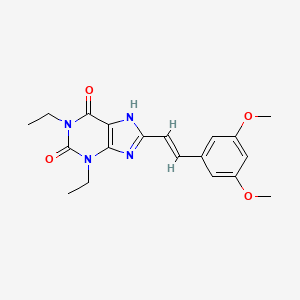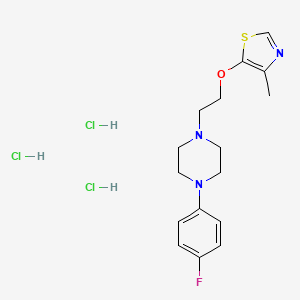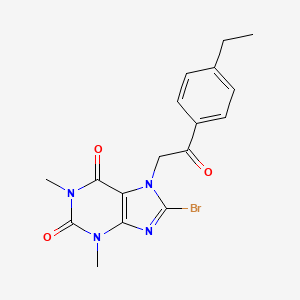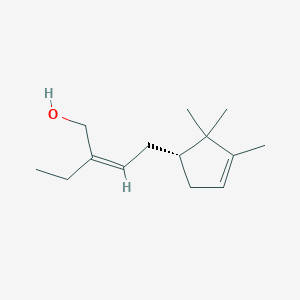
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- is an organic compound with a complex structure It is a derivative of butenol and features a cyclopentene ring with multiple substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclopentene ring, followed by the introduction of the butenol moiety and the ethyl and trimethyl substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, purification methods, and quality control measures are also important considerations in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.
Aplicaciones Científicas De Investigación
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific active sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Buten-1-ol, (E)-: A stereoisomer with different spatial arrangement of atoms.
2-Buten-1-ol, (Z)-: Another stereoisomer with distinct chemical properties.
Crotonyl alcohol: A simpler analog with fewer substituents.
Uniqueness
2-Buten-1-ol, 2-ethyl-4-((1R)-2,2,3-trimethyl-3-cyclopenten-1-yl)-, (2Z)- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
204581-21-5 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(Z)-2-ethyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7-/t13-/m1/s1 |
Clave InChI |
KHQDWCKZXLWDNM-FFXRNRBCSA-N |
SMILES isomérico |
CC/C(=C/C[C@H]1CC=C(C1(C)C)C)/CO |
SMILES canónico |
CCC(=CCC1CC=C(C1(C)C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


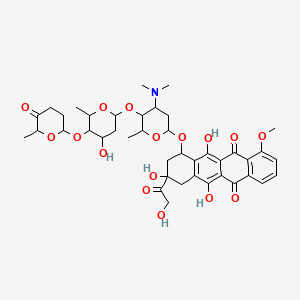


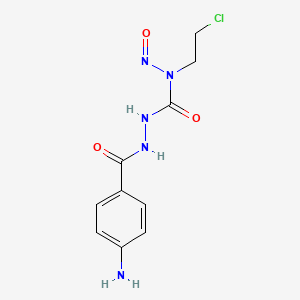
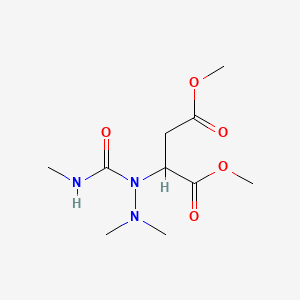
![[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773997.png)
